N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide
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Description
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C17H14FN3O4 and its molecular weight is 343.314. The purity is usually 95%.
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Scientific Research Applications
Fluorometric Analysis
Fluorometric methods have been developed for analyzing compounds structurally related to N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide. For instance, a method was reported for the quantitative determination of propoxyphene, a compound that can be derivatized to produce highly fluorescent derivatives for biological material analysis, showcasing the potential utility in analytical chemistry and diagnostics (Valentour, Monforte, & Sunshine, 1974).
Antimicrobial and Anti-Proliferative Activities
Research on 1,3,4-oxadiazole derivatives, closely related to the chemical structure , has demonstrated significant antimicrobial and anti-proliferative properties. A study highlighted the synthesis of N-Mannich bases derived from 1,3,4-oxadiazole compounds, showing potent activity against pathogenic bacteria and yeast-like fungi, as well as inhibitory effects against various cancer cell lines, indicating their potential as therapeutic agents (Al-Wahaibi et al., 2021).
Antitumor Activity
The antitumor properties of benzothiazoles, which share a similar structure to the compound of interest, have been explored, revealing potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. This research underscores the potential of such compounds in the development of new cancer treatments (Mortimer et al., 2006).
Synthesis and Biological Activity Studies
Further studies have focused on the synthesis of new 1,3,4-oxadiazole derivatives and their biological activities. For example, hydrazide–hydrazones and their corresponding 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles were prepared and evaluated for antifungal, anti-inflammatory, cytotoxic, and antioxidant activities, demonstrating the broad potential of these compounds in biomedical applications (Koçyiğit-Kaymakçıoğlu et al., 2012).
Novel Therapeutic Applications
The identification of human metabolites of compounds structurally similar to this compound has provided insights into the transporter-mediated renal and hepatic excretion of these metabolites, informing the development of novel therapeutic agents with optimized pharmacokinetic profiles (Umehara et al., 2009).
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-7-11(8-14(9-13)24-2)16-20-21-17(25-16)19-15(22)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYSZFKYHFWUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.